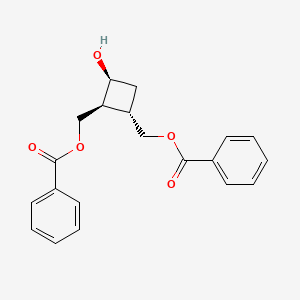

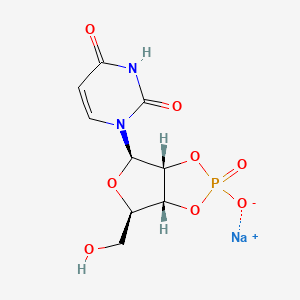

![molecular formula C10H17NO7 B1146937 [(2R,3S,4R,5R)-5-Acetamido-2,3,4-trihydroxy-6-oxohexyl]acetat CAS No. 131832-93-4](/img/structure/B1146937.png)

[(2R,3S,4R,5R)-5-Acetamido-2,3,4-trihydroxy-6-oxohexyl]acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Wissenschaftliche Forschungsanwendungen

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, primarily targets the extracellular matrix of connective tissue . It is involved in the metabolism of glycoproteins, specifically proteoglycans . Proteoglycans are high-molecular-weight, polyanionic substances that form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

GlcNAc interacts with its targets through a process of glycoprotein metabolism . It is involved in the formation of proteoglycans, which contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . Upon uptake, these amino sugars undergo phosphorylation by phosphokinases and subsequently deacetylation by the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA) to yield glucosamine-6-phosphate and acetate .

Pharmacokinetics

It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by various environmental factors. For instance, in the production of GlcNAc using recombinant Bacillus subtilis, the accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield . Additionally, the hydrolytic action of induced chitinases on the chitin fibers of a pathogen’s cell wall impairs its growth and spread .

Biochemische Analyse

Biochemical Properties

N-Acetyl-D-Glucosamine 6-Acetate interacts with various enzymes and proteins. It is a substrate for the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA), which catalyzes the deacetylation of N-acetyl-D-glucosamine 6-phosphate to yield glucosamine 6-phosphate . This reaction is a crucial step in the biosynthetic pathway to amino-sugar-nucleotides and GlcNAc utilization .

Cellular Effects

N-Acetyl-D-Glucosamine 6-Acetate influences various cellular processes. It has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis . Additionally, it has been shown to have anti-inflammatory properties and influences the activity of various enzymes .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-Glucosamine 6-Acetate involves its conversion into glucosamine 6-phosphate by the enzyme nagA . This reaction is the first committed step for both GlcNAc assimilation and amino-sugar-nucleotides biosynthesis .

Temporal Effects in Laboratory Settings

It is known that the enzyme nagA, which interacts with N-Acetyl-D-Glucosamine 6-Acetate, can be conveniently re-used for several batches with a 90% conversion rate .

Dosage Effects in Animal Models

A related compound, N-acetylglucosamine, has been shown to inhibit inflammation and neurodegeneration markers in multiple sclerosis .

Metabolic Pathways

N-Acetyl-D-Glucosamine 6-Acetate is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

It is known that related compounds like N-acetylglucosamine are transported into the cytoplasm where they undergo biochemical reactions .

Subcellular Localization

Related enzymes like nagA are known to be located in the cytoplasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a suitable hexose derivative, followed by selective functional group transformations to introduce the acetamido and hydroxy groups in the desired stereochemistry. The reaction conditions often involve the use of protecting groups, selective deprotection, and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to maintain consistency in the product.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate

- Octyl α-D-glucopyranoside

Uniqueness

[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer |

131832-93-4 |

|---|---|

Molekularformel |

C10H17NO7 |

Molekulargewicht |

263.24 g/mol |

IUPAC-Name |

[(3S,4R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6?,7?,8-,9-,10?/m1/s1 |

InChI-Schlüssel |

BUOUIFKLABWPRZ-CTOGJURTSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |

Isomerische SMILES |

CC(=O)NC1[C@H]([C@@H](C(OC1O)COC(=O)C)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |

Synonyme |

2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

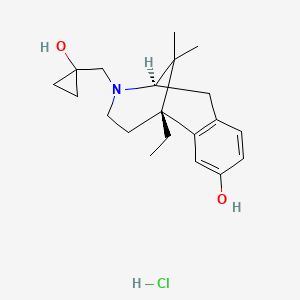

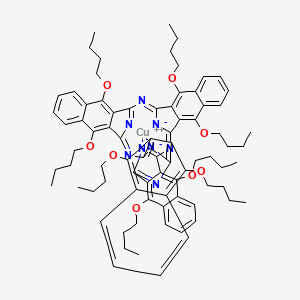

![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)